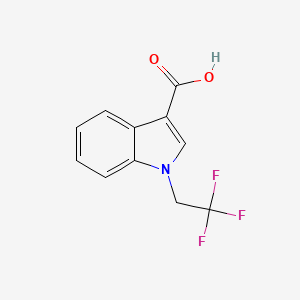

1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid

説明

“1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The compound also contains a trifluoroethyl group, which is known to modify the electronic properties of compounds and improve their metabolic stability .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethylation of indoles has been studied . A highly C3 selective metal-free trifluoroethylation of indoles using 2,2,2-trifluoroethyl (mesityl)-iodonium triflate was developed . This methodology enables the introduction of a trifluoroethyl group in a fast and efficient reaction under mild conditions with high functional group tolerance .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the indole ring and the trifluoroethyl group. Trifluoroethanol, a related compound, is used as a solvent for hydrogen peroxide-mediated oxidations of sulfides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole ring, the carboxylic acid group, and the trifluoroethyl group. For example, trifluoroethanol, a related compound, is a colorless, water-miscible liquid with a smell reminiscent of ethanol .

科学的研究の応用

Synthesis of 2,2,2-Trifluoroethyl Fatty Acid Esters

- Application Summary: The study focuses on the synthesis of complex 2,2,2-trifluoroethyl fatty acid esters using phenyl(2,2,2-trifluoroethyl)iodonium triflate .

- Methods of Application: The reaction of fatty acids and phenyl(2,2,2-trifluoroethyl)iodonium triflate in the presence of Cs2CO3 at room temperature without any other additive provided the corresponding 2,2,2-trifluoroethyl esters .

- Results: The reaction yielded up to quantitative yield. The conjugated carbon–carbon double bonds, the unprotected hydroxyl group, and the amido functionalities in the substrates are all tolerated in the reaction .

Dual Gas-Responsive Fluorescent Diblock Copolymer

- Application Summary: The study focuses on the synthesis of carbon dioxide (CO2)/oxygen (O2) dual-responsive fluorescent diblock copolymers .

- Methods of Application: The diblock copolymers were synthesized by the reversible addition-fragmentation chain transfer (RAFT) polymerization method with two fluorescent monomers synthesized as its luminescence source, DEAEMA (CO2 responsive monomer) and tFMA (O2 responsive monomer) .

- Results: The synthesized stimulus-responsive fluorescent polymer had a high sensitivity to CO2; the double-responsive fluorescent diblock copolymer could form and achieve the reversal of polymer micelles in the aqueous solution when it was sequentially subjected to the introduction of CO2 and O2 .

Synthesis of Functional Fluorinated Copolymers

- Application Summary: This research focuses on the synthesis of functional fluorinated copolymers with different microstructures via the reversible addition-fragmentation chain transfer (RAFT) process .

- Methods of Application: The RAFT polymerization of 2,2,2,3,3,4,4,5,5-octafluoropentylacrylate (OFPA), 1,1,1,3,3,3-hexafluoroisopropylacrylate (HFIPA), and glycidyl methacrylate (GMA) in the presence of 2-cyano-2-propyldodecyltritiocarbonate was investigated .

- Results: The use of polymeric RAFT agent leads to the formation of copolymer with gradient microstructure at final conversion in case of OFPA-GMA copolymerization .

Use of 2,2,2-Trifluoroethanol as a Solvent

- Application Summary: 2,2,2-Trifluoroethanol is used as a specialized solvent in organic chemistry .

- Methods of Application: It is used in various chemical reactions due to its ability to stabilize alpha helix .

- Results: The use of 2,2,2-Trifluoroethanol has been found to be effective in the oxidations of sulfur compounds using hydrogen peroxide .

Synthesis of Poly(fluoroacrylate)s

- Application Summary: This research focuses on the synthesis of poly(fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings .

- Methods of Application: The synthesis was achieved via radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer .

- Results: The resulting poly(fluoroacrylate)s demonstrated tunable wettability and improved adhesion, making them suitable for potential application as functional coatings .

Use of 2,2,2-Trifluoroethyl Fatty Acid Ester in Monolayers

- Application Summary: This research focuses on the studies of the Langmuir monolayers of behenic acid 2,2,2-trifluoroethyl ester at the air–water interface .

- Methods of Application: The hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester was studied for its ability to change the electrostatic properties of the monolayer .

- Results: The studies demonstrated that the hydrophilic CF3 head of the long-chain fatty acid 2,2,2-trifluoroethyl ester can strikingly change the electrostatic properties of the monolayer .

Safety And Hazards

特性

IUPAC Name |

1-(2,2,2-trifluoroethyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO2/c12-11(13,14)6-15-5-8(10(16)17)7-3-1-2-4-9(7)15/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPSSWFVXICALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-trifluoroethyl)-1H-indole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

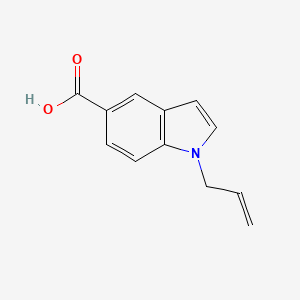

![[1-(Prop-2-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B1454564.png)

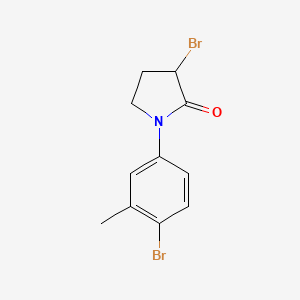

![4-[4-(Cyclobutylmethyl)piperazin-1-yl]aniline](/img/structure/B1454568.png)

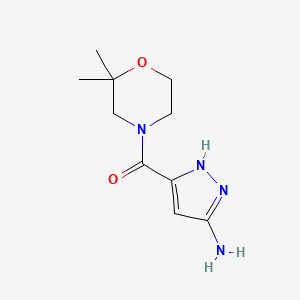

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1454569.png)

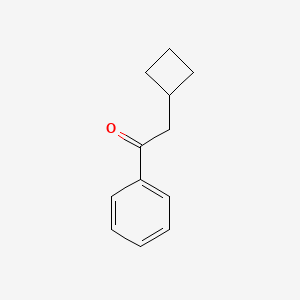

![8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1454571.png)

![2',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1454573.png)

![3-[(1S)-1-hydroxyethyl]benzonitrile](/img/structure/B1454575.png)